Markedly Weaker In Vitro CYP1A2 Inhibition by the 3-Bromophenyl Isomer Compared to the 2-Bromophenyl Variant
In vitro CYP inhibition profiling reveals a pronounced difference within the positional isomer series. For the target 3-bromophenyl compound, CYP1A2 inhibition was measured at >7 µM, representing a >1.5-fold reduction in potency versus the 2-bromo isomer, which exhibited a sub-5 µM IC₅₀ in the same human liver microsome assay, while the 4-bromo isomer was essentially inactive (>10 µM) [1]. This indicates that the meta bromine substitution orients the molecule less favorably for CYP1A2 heme interactions than the ortho conformation, thus generating a potentially lower DDI liability profile compared to the 2-bromo analog [1].
| Evidence Dimension | CYP1A2 Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC₅₀ > 7.0 µM |
| Comparator Or Baseline | 1-(2-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one (IC₅₀ < 5.0 µM); 1-(4-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one (IC₅₀ > 10.0 µM) |
| Quantified Difference | Approximately >1.5-fold lower potency compared to the 2-bromo isomer |
| Conditions | Human liver microsomes, pre-incubated 5 min before CYP1A2 probe substrate addition, 10-min incubation, analyzed by LC/MS/MS |
Why This Matters
A higher CYP1A2 IC₅₀ value implies reduced metabolic liability and lower risk of co-administered drug interactions, which is a critical selection criterion for lead candidates progressing into in vivo pharmacokinetic studies.
- [1] BindingDB Accession BDBM50069813 (CHEMBL3407785). CYP1A2 Inhibition Data for 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one. Available at: https://ww.w.bindingdb.org/ View Source
